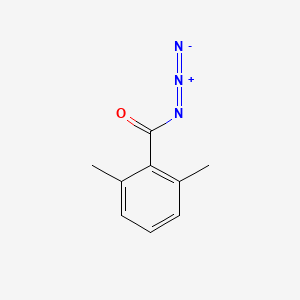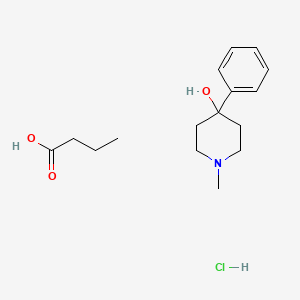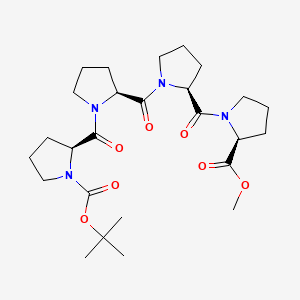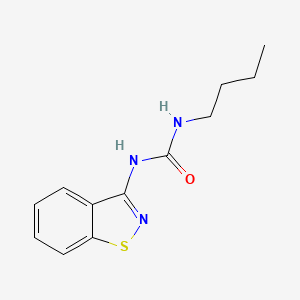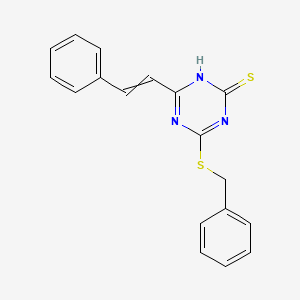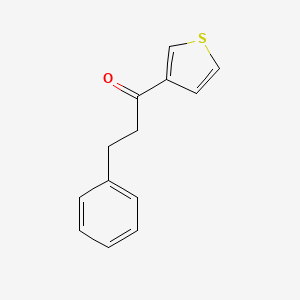
1-Propanone, 3-phenyl-1-(3-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3-phenyl-1-(3-thienyl)- is an organic compound with the molecular formula C13H12OS and a molecular weight of 216.3 g/mol This compound is characterized by the presence of a phenyl group and a thienyl group attached to a propanone backbone
Méthodes De Préparation
The synthesis of 1-Propanone, 3-phenyl-1-(3-thienyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3-thiophenecarboxaldehyde with phenylacetic acid in the presence of a base, followed by oxidation to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Propanone, 3-phenyl-1-(3-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The phenyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Propanone, 3-phenyl-1-(3-thienyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Propanone, 3-phenyl-1-(3-thienyl)- exerts its effects involves interactions with various molecular targets. The phenyl and thienyl groups can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Propanone, 3-phenyl-1-(3-thienyl)- can be compared with similar compounds such as:
- 1-Propanone, 3-phenyl-1-(2-thienyl)
- 1-Propanone, 2-phenyl-1-(2-thienyl)
- 1-Propanone, 1-phenyl-3-(2-thienyl)
- 1-(5-phenyl-2-thienyl)-1-propanone
- 1-(5-phenyl-3-thienyl)-1-propanone
- 1-Propanone, 1-phenyl-2-(3-thienyl)-
These compounds share similar structural features but differ in the position of the thienyl group or the presence of additional substituents. The unique positioning of the thienyl group in 1-Propanone, 3-phenyl-1-(3-thienyl)- contributes to its distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
108664-83-1 |
|---|---|
Formule moléculaire |
C13H12OS |
Poids moléculaire |
216.30 g/mol |
Nom IUPAC |
3-phenyl-1-thiophen-3-ylpropan-1-one |
InChI |
InChI=1S/C13H12OS/c14-13(12-8-9-15-10-12)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 |
Clé InChI |
AMQYEBGXBHJSDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14328164.png)

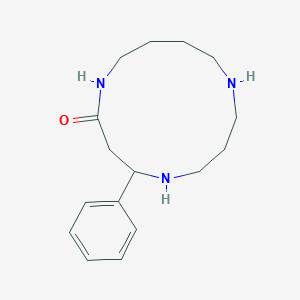
![2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)](/img/structure/B14328189.png)
![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)
![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)

![{3-[(2-Chloroethyl)sulfanyl]propyl}benzene](/img/structure/B14328213.png)
